molecular formula C21H20N4O8S B2476657 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1396810-14-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2476657
CAS No.: 1396810-14-2
M. Wt: 488.47
InChI Key: ZRGQWZWTKLDTGF-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic small molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to an acetamide moiety substituted with an azetidine ring bearing a 1,2,4-oxadiazol-5-yl group and a thiophene substituent. The oxalate salt form enhances solubility and bioavailability, making it suitable for pharmacological evaluation . Its synthesis likely involves cyclization reactions to form the oxadiazole and azetidine rings, followed by salt formation with oxalic acid .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S.C2H2O4/c24-17(20-14-1-2-15-16(7-14)26-5-4-25-15)10-23-8-13(9-23)19-21-18(22-27-19)12-3-6-28-11-12;3-1(4)2(5)6/h1-3,6-7,11,13H,4-5,8-10H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGQWZWTKLDTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3CC(C3)C4=NC(=NO4)C5=CSC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic compound that exhibits significant biological activity. Its structural components suggest potential interactions with various biological targets, making it a candidate for pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by a unique combination of a benzo[dioxin] moiety and an azetidine ring. The presence of the thiophene and oxadiazole units enhances its potential bioactivity.

PropertyValue
Molecular FormulaC19H20N4O4S
Molecular Weight384.45 g/mol
CAS NumberNot available
Purity>98%

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cathepsin X, which plays a role in cancer progression. The presence of the dioxin moiety may enhance binding affinity to target enzymes .
  • Antiviral Properties : Some derivatives have demonstrated antiviral activities against viruses like Tobacco Mosaic Virus (TMV), suggesting that this compound may also exhibit similar effects .
  • Cell Migration Inhibition : The compound's ability to inhibit cell migration has been noted in studies involving prostate cancer cells (PC-3), which is crucial for metastasis prevention .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:

  • Efficacy in Cell Lines : In vitro studies indicate that the compound does not exhibit cytotoxicity at concentrations up to 10 μM in various cancer cell lines .
  • Selectivity : The compound shows selectivity towards certain cysteine peptidases over others, indicating potential for targeted therapy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study involving triazole-based inhibitors demonstrated that compounds with similar structures significantly inhibited tumor cell migration and proliferation .
  • Neuroprotective Effects : Compounds with the dioxin structure have been associated with neuroprotective properties, enhancing neurite outgrowth in neuronal cell models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of a dihydrobenzo[b][1,4]dioxin core, azetidine, oxadiazole, and thiophene moieties. Below is a comparative analysis with related derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity (Reported) Solubility/Stability References
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxin Oxadiazole-azetidine-thiophene Inferred: Potential kinase or PI3K inhibition High (oxalate salt)
N-Dichloroacetyl-2,3-dihydrobenzoxazole derivatives (e.g., 3a–3h) Dihydrobenzoxazole Dichloroacetyl, halogen/methyl groups Antifungal, anticancer Moderate (neutral form)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 2,3-Dihydrobenzo[b][1,4]dioxin Triazole-thio, pyrazine Inferred: Antimicrobial Low (neutral form)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide 2,3-Dihydrobenzo[b][1,4]dioxin Isoquinolin-oxy, benzyl Inferred: Cytotoxic Moderate (neutral form)

Key Findings:

Structural Complexity and Bioactivity :

  • The target compound’s oxadiazole-azetidine-thiophene system may enhance binding to hydrophobic enzyme pockets compared to simpler derivatives like dichloroacetyl-dihydrobenzoxazoles .
  • The thiophene moiety could improve metabolic stability over pyrazine or triazole analogs (e.g., ’s compound) due to reduced susceptibility to oxidative degradation .

Solubility and Formulation: The oxalate salt form likely confers superior aqueous solubility compared to neutral analogs (e.g., triazole-thio or isoquinolin-oxy derivatives), facilitating in vivo testing .

Synthetic Accessibility :

  • Dichloroacetyl-dihydrobenzoxazoles () are synthesized via straightforward acetylation, whereas the target compound requires multi-step heterocycle formation (oxadiazole cyclization, azetidine coupling), increasing synthetic complexity .

Bioactivity Trends: Dichloroacetyl derivatives exhibit broad antifungal activity, while triazole-thio and isoquinolin-oxy analogs show niche antimicrobial or cytotoxic effects. The target compound’s oxadiazole-azetidine system may target kinase pathways (e.g., PI3K) implicated in cancer, akin to other oxadiazole-containing therapeutics .

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